molecular formula C11H14N2O2 B13248928 Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate

Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate

Cat. No.: B13248928
M. Wt: 206.24 g/mol
InChI Key: CKDHADVUFHEQAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate typically involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions . The reaction mixture is stirred at room temperature and then refluxed for 8 hours. The product is obtained by concentrating the mixture under vacuum and recrystallizing from ethanol to afford a white solid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

Properties

IUPAC Name

methyl 4-pyridin-3-ylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)10-7-13-6-9(10)8-3-2-4-12-5-8/h2-5,9-10,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDHADVUFHEQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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